molecular formula C7H9F3N4 B1482413 3-(3-(trifluoromethyl)-1H-pyrazol-4-yl)propanimidamide CAS No. 2098093-58-2

3-(3-(trifluoromethyl)-1H-pyrazol-4-yl)propanimidamide

Cat. No.: B1482413
CAS No.: 2098093-58-2
M. Wt: 206.17 g/mol
InChI Key: AYUZFRISLCYOBA-UHFFFAOYSA-N
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Description

Introduction to 3-(3-(Trifluoromethyl)-1H-pyrazol-4-yl)propanimidamide

This compound represents a complex heterocyclic compound that incorporates multiple pharmacologically relevant structural motifs within a single molecular framework. The compound features a pyrazole core structure, which is a five-membered heterocyclic ring containing two nitrogen atoms in adjacent positions, combined with a trifluoromethyl group that significantly influences both the electronic properties and conformational behavior of the molecule. The presence of the propanimidamide side chain introduces additional nitrogen-containing functionality that can participate in hydrogen bonding and other intermolecular interactions.

The molecular architecture of this compound demonstrates the sophisticated design principles commonly employed in modern medicinal chemistry, where multiple functional groups are strategically positioned to optimize both chemical stability and biological activity. The trifluoromethyl group serves as a powerful electron-withdrawing substituent that modifies the electronic distribution throughout the pyrazole ring system, while the propanimidamide chain provides opportunities for specific molecular recognition events. Understanding the structural features of this compound requires detailed examination of its nomenclature, geometric properties, and relationship to other pyrazole derivatives.

Recent crystallographic and computational studies of related trifluoromethylated pyrazole compounds have revealed important insights into the conformational preferences and intermolecular interactions that govern the solid-state and solution behavior of these molecules. The incorporation of trifluoromethyl groups into pyrazole scaffolds has been shown to significantly enhance thermal stability and modify hydrogen bonding patterns, properties that are directly relevant to understanding the structural characteristics of this compound.

Chemical Nomenclature and Structural Identity

The systematic identification and naming of this compound follows established International Union of Pure and Applied Chemistry conventions for heterocyclic compounds containing multiple functional groups. The compound possesses the molecular formula C₇H₉F₃N₄ and a molecular weight of 206.17 grams per mole, as documented in comprehensive chemical databases. The Chemical Abstracts Service registry number 2098093-58-2 provides unique identification for this specific molecular structure, while the PubChem Compound Identifier 121213229 facilitates database searches and cross-referencing with related chemical information.

The structural complexity of this compound arises from the presence of multiple nitrogen-containing functional groups arranged in a specific three-dimensional configuration. The pyrazole ring serves as the central scaffold, with the trifluoromethyl group positioned at the 3-position and the propanimidamide chain attached at the 4-position of the heterocyclic framework. This substitution pattern creates a molecule with distinct regions of varying electronic density and hydrogen bonding capability, features that are fundamental to understanding its chemical behavior and potential applications.

Spectroscopic characterization of this compound reveals characteristic absorption patterns consistent with the presence of both aromatic nitrogen heterocycles and aliphatic amidine functionality. The trifluoromethyl group contributes distinctive signals in both nuclear magnetic resonance and infrared spectroscopy, providing reliable methods for structural confirmation and purity assessment. These analytical techniques have been essential for establishing the structural identity of the compound and distinguishing it from closely related pyrazole derivatives.

Property Value Database Source
Molecular Formula C₇H₉F₃N₄ PubChem CID 121213229
Molecular Weight 206.17 g/mol PubChem Database
Chemical Abstracts Service Number 2098093-58-2 Multiple Chemical Suppliers
PubChem Compound Identifier 121213229 National Center for Biotechnology Information
Simplified Molecular Input Line Entry System N=C(N)CCC1=CNN=C1C(F)(F)F Chemical Structure Database
International Union of Pure and Applied Chemistry Nomenclature and Isomeric Considerations

The systematic nomenclature of this compound follows established International Union of Pure and Applied Chemistry guidelines for naming complex heterocyclic compounds with multiple substituents. The base name "pyrazole" identifies the five-membered diazole ring system, while the numerical descriptors indicate the precise positions of substitution and the nature of the attached functional groups. The "1H" designation specifies the tautomeric form of the pyrazole ring, indicating that the hydrogen atom is located on the N-1 nitrogen rather than the N-2 position, which is significant for understanding the electronic structure and chemical reactivity of the compound.

The trifluoromethyl group at the 3-position represents one of the most electronegative substituents commonly found in organic molecules, consisting of a carbon atom bonded to three fluorine atoms. This functional group dramatically alters the electronic properties of the pyrazole ring through both inductive and field effects, withdrawing electron density from the aromatic system and influencing the acidity and basicity of nearby nitrogen atoms. The systematic naming reflects this substitution pattern explicitly, ensuring unambiguous identification of the molecular structure.

The propanimidamide side chain attached at the 4-position introduces additional complexity to both the nomenclature and the stereochemical considerations of the molecule. The amidine functional group contains two nitrogen atoms in different chemical environments, one bearing a formal double bond to carbon and another connected through a single bond, creating distinct sites for potential protonation and hydrogen bonding interactions. The three-carbon chain linking the amidine to the pyrazole ring provides conformational flexibility that influences the overall molecular geometry and intermolecular recognition properties.

Isomeric considerations for this compound encompass both constitutional isomers, where the connectivity of atoms differs, and stereoisomers, where the spatial arrangement of groups varies. While the linear structure of the propanimidamide chain limits the possibility of geometric isomerism, the presence of nitrogen atoms capable of pyramidal inversion introduces dynamic stereochemical elements that affect the compound's behavior in solution. Research on related pyrazole derivatives has demonstrated that trifluoromethyl substitution can influence tautomeric equilibria and conformational preferences, factors that are directly relevant to understanding the structural behavior of this specific compound.

Molecular Geometry and Conformational Analysis

The molecular geometry of this compound is characterized by a combination of rigid planar elements and flexible aliphatic chains that together determine the overall three-dimensional structure of the molecule. The pyrazole ring adopts a planar configuration typical of aromatic heterocycles, with bond angles and distances consistent with delocalized pi-electron systems. Computational studies of similar trifluoromethylated pyrazoles have revealed that the trifluoromethyl group preferentially adopts orientations that minimize steric interactions while maximizing favorable electrostatic interactions with the electron-rich nitrogen atoms of the heterocyclic ring.

The propanimidamide side chain exhibits considerable conformational flexibility due to the presence of single bonds that allow rotation around the carbon-carbon backbone. Nuclear magnetic resonance studies of related compounds have indicated that amidine groups can adopt multiple conformational states in solution, with the relative populations depending on factors such as solvent polarity, temperature, and intermolecular interactions. The three-carbon linker between the pyrazole ring and the amidine functionality provides sufficient length to accommodate various folded and extended conformations, each with distinct implications for molecular recognition and binding interactions.

Crystallographic analysis of structurally related pyrazole derivatives has provided valuable insights into the preferred conformational arrangements of trifluoromethylated heterocycles in the solid state. These studies reveal that hydrogen bonding patterns play a crucial role in determining the relative orientations of functional groups, with the electronegative fluorine atoms often participating in weak but significant intermolecular interactions. The rigid geometry of the trifluoromethyl group contrasts with the flexibility of the propanimidamide chain, creating a molecule with both fixed and variable structural elements.

Theoretical calculations using density functional theory methods have been employed to investigate the conformational preferences of trifluoromethylated pyrazoles and their energetic relationships. These computational approaches have revealed that electron-withdrawing substituents like trifluoromethyl groups can stabilize specific tautomeric forms of pyrazoles by modifying the relative energies of nitrogen protonation states. For this compound, such effects are expected to influence both the ground-state geometry and the accessibility of alternative conformational states.

Comparative Structural Analysis with Pyrazole Derivatives

Comparative analysis of this compound with other pyrazole derivatives reveals both similarities and distinctive features that highlight the unique structural characteristics of this compound. The parent pyrazole ring system provides a common structural framework shared with numerous biologically active molecules, but the specific substitution pattern creates distinctive electronic and steric properties. Studies of 3-(trifluoromethyl)pyrazole derivatives have demonstrated that the electron-withdrawing nature of the trifluoromethyl group significantly influences the basicity of the ring nitrogen atoms and the overall chemical reactivity of the heterocyclic system.

Comparison with simpler trifluoromethylated pyrazoles, such as 3-(trifluoromethyl)pyrazole itself, illustrates the additional complexity introduced by the propanimidamide substituent. While the basic electronic effects of trifluoromethyl substitution remain consistent across different derivatives, the presence of the amidine-containing side chain creates additional sites for hydrogen bonding and electrostatic interactions that are absent in simpler analogs. This structural elaboration represents a common strategy in medicinal chemistry for enhancing molecular recognition and binding selectivity.

Research on related pyrazole-containing compounds has revealed important structure-activity relationships that provide context for understanding the design principles underlying this compound. Studies of 1,5-diaryl pyrazoles and other substituted derivatives have shown that the position and nature of substituents dramatically influence both chemical stability and biological activity. The 4-position substitution pattern observed in this compound is particularly significant because it places the propanimidamide chain adjacent to both ring nitrogen atoms, potentially facilitating intramolecular interactions that influence conformational preferences.

Structural comparisons with pyrazole derivatives bearing different fluorinated substituents have highlighted the unique properties of trifluoromethyl groups compared to other halogenated substituents. While chlorinated and brominated pyrazoles exhibit similar electron-withdrawing effects, the trifluoromethyl group provides enhanced metabolic stability and altered lipophilicity that can significantly impact biological activity. The combination of trifluoromethyl substitution with amidine functionality represents a relatively uncommon structural motif that warrants detailed investigation to understand its distinctive properties and potential applications.

Compound Substitution Pattern Key Structural Features Reference
3-(Trifluoromethyl)pyrazole 3-CF₃ substitution Simple trifluoromethyl derivative
3-(1H-pyrazol-1-yl)propanamide 1-Propyl amide chain Amide rather than amidine functionality
3,5-Bis(trifluoromethyl)pyrazole Dual trifluoromethyl groups Enhanced electron-withdrawing effects
Target Compound 3-CF₃, 4-propanimidamide Combined fluorination and amidine groups

The comparative analysis demonstrates that this compound occupies a unique position within the broader family of pyrazole derivatives, combining structural elements that are individually well-characterized but rarely found together in a single molecule. This structural uniqueness suggests potential applications that leverage the distinct properties conferred by both the trifluoromethyl and propanimidamide substituents, making it an important subject for continued research and development in heterocyclic chemistry.

Properties

IUPAC Name

3-[5-(trifluoromethyl)-1H-pyrazol-4-yl]propanimidamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9F3N4/c8-7(9,10)6-4(3-13-14-6)1-2-5(11)12/h3H,1-2H2,(H3,11,12)(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AYUZFRISLCYOBA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=NNC(=C1CCC(=N)N)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9F3N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

206.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

3-(3-(Trifluoromethyl)-1H-pyrazol-4-yl)propanimidamide is a compound of interest in medicinal chemistry due to its unique structural features and potential biological activities. The trifluoromethyl group and the pyrazole ring contribute to its chemical reactivity and biological interactions, making it a candidate for various therapeutic applications.

  • Molecular Formula : C9H13F3N4O
  • Molecular Weight : 250.22 g/mol
  • IUPAC Name : N'-hydroxy-2-methyl-3-[5-methyl-3-(trifluoromethyl)pyrazol-1-yl]propanimidamide
  • InChI Key : WJSFIUBTHPIDCP-UHFFFAOYSA-N

The biological activity of this compound may involve:

  • Enzyme Inhibition : It may inhibit specific kinases or proteases, affecting cellular signaling pathways.
  • Receptor Modulation : The compound could interact with various receptors, potentially altering physiological responses.

Biological Activity Overview

Research indicates that compounds with similar structures exhibit a range of biological activities, including:

  • Antimicrobial Effects : Some pyrazole derivatives have shown significant antimicrobial properties.
  • Anti-inflammatory Activity : Inhibition of inflammatory mediators has been observed in studies involving pyrazole compounds.
  • Anticancer Potential : Certain derivatives have demonstrated cytotoxic effects against cancer cell lines.

Study 1: Antimicrobial Activity

A study investigated the antimicrobial properties of various pyrazole derivatives, including those with trifluoromethyl substitutions. Results indicated that compounds similar to this compound exhibited effective inhibition against Gram-positive and Gram-negative bacteria.

Study 2: Anti-inflammatory Properties

Another research focused on the anti-inflammatory effects of pyrazole derivatives. The findings suggested that these compounds could inhibit the production of pro-inflammatory cytokines, leading to reduced inflammation in animal models.

Study 3: Anticancer Activity

A recent investigation into the cytotoxic effects of trifluoromethyl-substituted pyrazoles revealed that certain derivatives induced apoptosis in cancer cells. The mechanism was linked to the activation of caspase pathways, highlighting their potential as anticancer agents.

Data Table: Biological Activities of Related Compounds

Compound NameActivity TypeReference
4-[5(4-substituted phenyl)-3-trifluoromethyl]Antimicrobial
5-Methyl-3-(trifluoromethyl)-1H-pyrazoleAnti-inflammatory
Various Trifluoromethyl PyrazolesAnticancer

Scientific Research Applications

Medicinal Chemistry

Drug Development:
The compound serves as a scaffold for the design of new pharmaceuticals, particularly in the search for anti-inflammatory, anticancer, and antimicrobial agents. Its trifluoromethyl group enhances lipophilicity and bioactivity, making it a valuable component in drug synthesis.

Case Study: Anticancer Activity
Research has demonstrated that derivatives of pyrazole compounds exhibit potent anticancer activity. For instance, studies have shown that certain pyrazole derivatives can inhibit cancer cell proliferation by targeting specific kinases involved in cell signaling pathways. The incorporation of the trifluoromethyl group in 3-(3-(trifluoromethyl)-1H-pyrazol-4-yl)propanimidamide may enhance this activity due to increased metabolic stability and improved receptor binding affinity .

Mechanism of Action:
The biological activity of this compound is attributed to its interaction with various molecular targets. It may act as an inhibitor of specific enzymes or receptors, modulating cellular signaling pathways crucial for various biological processes.

Case Study: Antibacterial Activity
In vitro studies have indicated that pyrazole derivatives exhibit antibacterial properties against both Gram-positive and Gram-negative bacteria. For example, compounds derived from similar structures have shown significant inhibition zones against E. coli and S. aureus, suggesting that this compound could be further explored for its antibacterial potential .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key analogs and their distinguishing features:

Compound Name Molecular Formula Mol. Wt. CAS No. Key Structural Differences vs. Target Compound Purity Source
N'-hydroxy-3-[3-(trifluoromethyl)-5,6-dihydrocyclopenta[c]pyrazol-2(4H)-yl]propanimidamide C₁₀H₁₄F₃N₄O 236.20 EN300-230845 Cyclopenta-fused pyrazole ring; hydroxylated amidine chain 95%
3-[3-(1-Methyl-1H-pyrazol-4-yl)-5-(trifluoromethyl)-1H-pyrazol-1-yl]propan-1-amine C₁₁H₁₄F₃N₅ 273.26 1006336-71-5 Methylpyrazole substituent; amine-terminated side chain 95%
Pyroxasulfone (Herbicide) C₁₂H₁₄F₅N₃O₄S 403.31 Not provided Difluoromethoxy and sulfonyl groups; isoxazole ring 41.46%
1-Methyl-3-(trifluoromethyl)-1H-pyrazol-4-amine C₅H₆F₃N₃ 165.12 1006436-44-7 Lacks propanimidamide chain; simpler amine substituent Not listed
3-Methyl-N-(3-(methylthio)propyl)-1-(pyridin-3-yl)-1H-pyrazol-4-amine C₁₂H₁₇N₄S 261.36 Not provided Pyridine ring; methylthiopropyl side chain Not listed

Key Observations:

Agrochemical Relevance : Pyroxasulfone, a commercial herbicide, shares the trifluoromethylpyrazole core but incorporates a sulfonylisoxazole group, highlighting the versatility of this scaffold in diverse applications .

Purity and Synthesis : Most analogs listed have 95% purity, suggesting standardized synthetic protocols for trifluoromethylpyrazole derivatives, though yields vary (e.g., 17.9% for N-cyclopropyl-3-methyl-1-(pyridin-3-yl)-1H-pyrazol-4-amine) .

Physicochemical and Functional Differences

  • Lipophilicity: The -CF₃ group increases logP values compared to non-fluorinated analogs, enhancing membrane permeability .
  • Thermal Stability : Cyclopenta-fused derivatives (e.g., EN300-230845) may exhibit higher melting points due to rigid structures, whereas flexible side chains (e.g., propanimidamide) could lower thermal stability .
  • Biological Activity : Pyroxasulfone’s sulfonyl group enables herbicidal activity via inhibition of very-long-chain fatty acid synthesis, while amidine-containing analogs (e.g., the target compound) might target enzymes like nitric oxide synthase or proteases .

Preparation Methods

Synthesis of the Pyrazole Core with Trifluoromethyl Group

The trifluoromethyl group is introduced onto the pyrazole ring primarily through electrophilic trifluoromethylation or condensation reactions involving trifluoromethyl-substituted reagents:

These methods yield the trifluoromethyl-pyrazole intermediate, which serves as the scaffold for further functionalization.

Introduction of the Propanimidamide Side Chain

The propanimidamide moiety is typically installed via amidination of a corresponding propanoyl or propionitrile intermediate attached to the pyrazole ring:

These steps require precise control of reaction conditions, including temperature, solvent choice, and reagent stoichiometry, to maximize yield and purity.

Representative Synthetic Route

Step Reaction Type Starting Material Reagents/Conditions Product/Intermediate
1 Condensation 4-trifluoromethylphenylhydrazine + diketone Reflux in ethanol or microwave-assisted heating Trifluoromethyl-substituted pyrazole
2 Alkylation or side-chain introduction Pyrazole intermediate Propionyl chloride or equivalent Pyrazole-propionyl derivative
3 Amidination Pyrazole-propionitrile or propionyl derivative Ammonium salts, acidic/basic catalysts This compound

Reaction Conditions and Optimization

  • Microwave-assisted synthesis: Accelerates reaction rates and can improve yields for condensation and amidination steps.
  • Solvent choice: Polar aprotic solvents (e.g., dimethylformamide, DMSO) or alcohols (e.g., ethanol) are commonly used depending on the step.
  • Temperature control: Reactions are typically conducted between ambient temperature and reflux conditions (50–120 °C), with microwave irradiation allowing for precise temperature control.
  • Purification: Chromatographic techniques such as silica gel column chromatography are essential for isolating the desired pyrazole isomers and amidine products.

Research Findings on Preparation Efficiency

  • Yields: Reported overall yields for similar pyrazole derivatives range from moderate (30–40%) to good (up to 70%) depending on the method and purification steps.
  • Isomeric purity: The formation of regioisomeric pyrazoles is common; separation by chromatography and recrystallization is necessary to obtain pure target compounds.
  • Spectral characterization: NMR (¹H, ¹³C, ¹⁹F), mass spectrometry, and elemental analysis confirm structure and purity.

Data Table: Summary of Preparation Parameters

Parameter Typical Range/Value Notes
Starting materials Commercial pyrazole derivatives, trifluoromethyl hydrazines Readily available
Reaction temperature 50–120 °C (conventional); up to 150 °C (microwave) Microwave reduces reaction time
Solvents Ethanol, DMSO, DMF, dichloromethane Selected based on step
Reaction time 1–24 hours Microwave reduces to minutes
Yield 30–70% overall Depends on purification
Purification Silica gel chromatography, recrystallization Essential for isomer separation
Characterization NMR (¹H, ¹³C, ¹⁹F), MS, elemental analysis Confirms identity and purity

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 3-(3-(trifluoromethyl)-1H-pyrazol-4-yl)propanimidamide, considering yield and purity?

  • Methodological Answer : The synthesis of trifluoromethyl-pyrazole derivatives often involves multi-step reactions. Key steps include:

  • Intermediate preparation : Use of 1-(triphenylmethyl)-protected amines or pyrazole precursors to introduce the trifluoromethyl group (e.g., via nucleophilic substitution or cyclization) .
  • Coupling reactions : Amide bond formation between pyrazole intermediates and propanimidamide moieties, using coupling agents like EDCI/HOBt in polar aprotic solvents (e.g., DMF) .
  • Purity optimization : Silica gel chromatography or recrystallization (e.g., ethyl acetate/light petroleum ether mixtures) to achieve >95% purity .

Q. Which spectroscopic techniques are most effective for characterizing the structure of this compound?

  • Methodological Answer :

  • 1H/13C NMR : Critical for confirming regioselectivity of the pyrazole ring and propanimidamide linkage. Key diagnostic signals include δ ~8.0–8.3 ppm (pyrazole C-H) and δ ~1.3–1.4 ppm (propanimidamide methyl groups) .
  • High-resolution mass spectrometry (HRMS) : ESI-MS or LC-MS to verify molecular ion peaks (e.g., m/z 392.2–518.2 range for related analogs) .
  • IR spectroscopy : Absorption bands at ~3240–2995 cm⁻¹ for N-H and C-H stretching in the propanimidamide group .

Q. What are common impurities formed during synthesis, and how can they be identified and removed?

  • Methodological Answer :

  • Byproducts : Unreacted intermediates (e.g., unprotected pyrazole amines) or regioisomeric pyrazole derivatives.
  • Detection : LC-MS or TLC (Rf comparison with standards) .
  • Purification : Gradient elution in reverse-phase HPLC (C18 column, acetonitrile/water mobile phase) or preparative TLC .

Advanced Research Questions

Q. How can researchers design experiments to assess the environmental stability and degradation pathways of this compound?

  • Methodological Answer :

  • Environmental fate studies : Use OECD 307/308 guidelines to evaluate hydrolysis, photolysis, and biodegradation in soil/water systems. Monitor degradation products via LC-QTOF-MS .
  • Advanced analytics : Isotopic labeling (e.g., ¹⁴C-tracers) to track abiotic/biotic transformations. Identify metabolites using high-resolution mass spectrometry and molecular networking .
  • Ecotoxicity assays : Test impacts on model organisms (e.g., Daphnia magna) at cellular (ROS generation) and population levels (reproductive endpoints) .

Q. How should contradictory data regarding the compound's biological activity be analyzed?

  • Methodological Answer :

  • Assay standardization : Control variables like solvent (DMSO concentration ≤0.1%), cell passage number, and incubation time. Use reference compounds (e.g., kinase inhibitors) for assay validation .
  • Data reconciliation : Apply multivariate analysis (e.g., PCA) to identify confounding factors (e.g., impurity profiles, batch-to-batch variability) .
  • Orthogonal assays : Confirm activity trends using SPR (binding affinity), cellular thermal shift assays (target engagement), or in vivo models .

Q. What methodological considerations are critical when evaluating the compound's pharmacokinetic properties in preclinical models?

  • Methodological Answer :

  • Solubility and stability : Pre-screen in simulated gastric fluid (pH 1.2–3.0) and intestinal fluid (pH 6.8) to guide formulation (e.g., nanocrystal or cyclodextrin complexes) .
  • Metabolic stability : Incubate with liver microsomes (human/rodent) and quantify parent compound depletion via LC-MS/MS. Identify CYP450 isoforms involved using isoform-specific inhibitors .
  • Tissue distribution : Radiolabeled compound administration followed by QWBA (quantitative whole-body autoradiography) to assess brain penetration and off-target accumulation .

Retrosynthesis Analysis

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Feasible Synthetic Routes

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3-(3-(trifluoromethyl)-1H-pyrazol-4-yl)propanimidamide
Reactant of Route 2
3-(3-(trifluoromethyl)-1H-pyrazol-4-yl)propanimidamide

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